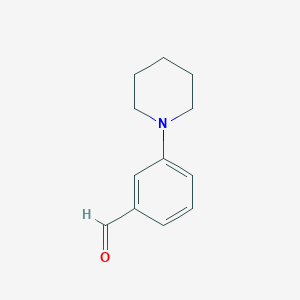

3-Piperidinobenzaldehyde

Beschreibung

Significance and Research Context of Piperidine-containing Scaffolds

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most important and frequently encountered structural motifs in the design and discovery of pharmaceuticals. asianpubs.orgnih.gov This scaffold is a cornerstone in the structure of numerous approved drugs across more than twenty therapeutic classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. asianpubs.orgnih.govraco.cat The prevalence of the piperidine moiety is attributed to several key features that make it a "privileged scaffold" in medicinal chemistry.

The introduction of a piperidine ring into a molecule can significantly modulate its physicochemical properties, such as lipophilicity and basicity (pKa), which in turn influences its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). mdpi.comekb.eg The saturated, non-planar structure of the piperidine ring allows it to act as a three-dimensional scaffold, enabling precise spatial orientation of substituent groups to optimize interactions with biological targets like enzymes and receptors. mdpi.com Furthermore, derivatives of piperidine have demonstrated a wide array of biological activities, including antiviral, anti-inflammatory, and antidiabetic properties. scirp.orgkoreascience.kr The versatility of the piperidine scaffold allows chemists to fine-tune biological activity and selectivity, improve pharmacokinetic properties, and potentially reduce toxicity, making it a continuously explored area in the development of new therapeutic agents. mdpi.comekb.eg

Overview of Academic Research Trajectories for 3-Piperidinobenzaldehyde

The academic research involving this compound primarily revolves around its utility as a versatile synthetic building block for constructing more complex molecules. Its aldehyde functional group serves as a reactive handle for a variety of transformations, particularly condensation reactions to form new carbon-carbon and carbon-nitrogen bonds, leading to diverse molecular scaffolds. Key research trajectories include its use in multicomponent reactions to build heterocyclic systems and its application in the synthesis of specialized organic materials.

Condensation Reactions for Molecular Elaboration

A significant focus of research is the use of this compound in condensation reactions with active methylene (B1212753) compounds. These reactions are fundamental in organic synthesis for creating new C-C bonds.

Knoevenagel Condensation for Chromene Synthesis: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile) to an aldehyde, followed by dehydration. numberanalytics.combenthamdirect.com A prominent application is the one-pot, three-component synthesis of 2-amino-4H-chromenes. nih.govekb.eg In this reaction, an aromatic aldehyde, malononitrile, and a phenol (B47542) (like resorcinol) are condensed, often using piperidine as a basic catalyst, to yield highly functionalized chromene derivatives. ekb.eg These chromene scaffolds are of significant interest due to their wide range of pharmacological effects, including anticancer and antifungal properties. nih.govijarsct.co.in The reaction using this compound as the aldehyde component would lead to chromenes bearing a piperidinophenyl substituent at the 4-position, a strategy used to generate libraries of potential bioactive compounds.

Table 1: Representative Synthesis of 4-(Piperidin-1-yl)phenyl-Substituted Chromenes via Knoevenagel Condensation This table illustrates the expected products and reported yields for the three-component reaction between various phenols, malononitrile, and an aromatic aldehyde, here represented by this compound.

| Aromatic Aldehyde | Active Methylene Compound | Phenol Component | Product Structure | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Malononitrile | Resorcinol | 2-amino-7-hydroxy-4-(3-(piperidin-1-yl)phenyl)-4H-chromene-3-carbonitrile | 92 (comparative) | ekb.eg |

| This compound | Malononitrile | Sesamol | 2-amino-6,7-methylendioxy-4-(3-(piperidin-1-yl)phenyl)-4H-chromene-3-carbonitrile | 55-71 (comparative) | nih.gov |

| This compound | Malononitrile | Phloroglucinol | 2-amino-5,7-dimethoxy-4-(3-(piperidin-1-yl)phenyl)-4H-chromene-3-carbonitrile | 47 (comparative) | nih.gov |

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis: Another major research avenue is the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). researchgate.net These compounds are typically prepared via a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone. mdpi.comnih.gov Chalcones are of great interest in medicinal chemistry, serving as precursors for flavonoids and exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. japsonline.comresearchgate.net Utilizing this compound in this reaction allows for the incorporation of the piperidine moiety into the chalcone framework, creating hybrid molecules for biological evaluation.

Table 2: Potential Chalcone Derivatives from this compound This table shows representative chalcone structures that can be synthesized via Claisen-Schmidt condensation of this compound with various substituted acetophenones.

| Aldehyde Component | Acetophenone Component | Product Name | Product Structure |

|---|---|---|---|

| This compound | Acetophenone | 1-phenyl-3-(3-(piperidin-1-yl)phenyl)prop-2-en-1-one | (E)-1-phenyl-3-(3-(piperidin-1-yl)phenyl)prop-2-en-1-one |

| This compound | 4-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-(3-(piperidin-1-yl)phenyl)prop-2-en-1-one | (E)-1-(4-methoxyphenyl)-3-(3-(piperidin-1-yl)phenyl)prop-2-en-1-one |

| This compound | 4-Chloroacetophenone | 1-(4-chlorophenyl)-3-(3-(piperidin-1-yl)phenyl)prop-2-en-1-one | (E)-1-(4-chlorophenyl)-3-(3-(piperidin-1-yl)phenyl)prop-2-en-1-one |

Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools in modern synthetic chemistry. mdpi.com

The Biginelli Reaction: A classic MCR is the Biginelli reaction, which produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.govraco.catmdpi.com DHPMs are a privileged heterocyclic scaffold with a wide range of therapeutic properties, including acting as calcium channel blockers. mdpi.com The use of this compound in the Biginelli reaction provides a direct route to DHPMs containing the piperidine pharmacophore, which are investigated for novel biological activities. mdpi.commdpi.com

Applications in Materials Science

Beyond medicinal chemistry, this compound serves as a precursor in the synthesis of functional organic materials.

Synthesis of Photorefractive Polymer Components: Research has demonstrated the use of this compound in creating chromophores for photorefractive polymers. numberanalytics.com Photorefractive materials can reversibly change their refractive index upon exposure to light, making them useful for applications like dynamic holographic displays. researchgate.net In one synthetic pathway, this compound is reacted with nitromethane (B149229) in a condensation reaction to form 1-(3-(piperidin-1-yl)phenyl)-2-nitroethene. This nitro-stilbene type molecule acts as a nonlinear optical (NLO) chromophore. This chromophore is then incorporated as a guest into a photoconducting polymer host matrix, such as poly(N-vinylcarbazole) (PVK), along with a sensitizer (B1316253) like 2,4,7-trinitro-9-fluorenone (TNF), to create the final photorefractive material. numberanalytics.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-11-5-4-6-12(9-11)13-7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXQUTSXXILOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428184 | |

| Record name | 3-piperidinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669050-72-0 | |

| Record name | 3-piperidinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis Methodologies for 3 Piperidinobenzaldehyde and Its Derivatives

Chemo- and Regioselective Synthetic Routes

Achieving chemo- and regioselectivity is paramount in the synthesis of specifically substituted aromatic compounds like 3-Piperidinobenzaldehyde. The goal is to direct the piperidine (B6355638) substituent to the meta-position of the benzaldehyde (B42025) ring while preserving the reactive aldehyde functional group. This is typically accomplished through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For instance, starting with 3-fluorobenzaldehyde (B1666160) or 3-chlorobenzaldehyde, the piperidine moiety can be introduced via a nucleophilic aromatic substitution reaction. Alternatively, palladium-catalyzed Buchwald-Hartwig amination of 3-bromobenzaldehyde (B42254) with piperidine offers a versatile and widely used method for forming the crucial C-N bond with high regioselectivity.

Exploration of ortho-Piperidinobenzaldehyde Reactivity

The reactivity of the isomeric ortho-Piperidinobenzaldehyde is distinct from its meta counterpart and understanding these differences is crucial for selective synthesis. The ortho isomer is prone to intramolecular reactions due to the proximity of the amine and aldehyde groups. For instance, o-aminobenzaldehydes are well-known precursors for the synthesis of quinolines through the Friedländer condensation. orgsyn.org This inherent reactivity means that synthetic strategies targeting the ortho position must account for potential cyclization or tautomerization pathways that are not prevalent with the meta isomer. orgsyn.orgacs.org The steric hindrance imposed by the adjacent piperidine ring in the ortho-position also influences the reactivity of the aldehyde group, potentially hindering reactions that proceed smoothly with the less hindered this compound. semanticscholar.org Furthermore, the nitrogen atom of the piperidine ring can act as a directing group in certain transition-metal-catalyzed C-H activation reactions, facilitating functionalization at specific positions on the benzyl (B1604629) ring. semanticscholar.org

Multi-component Reaction Strategies in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules. acs.orgsemanticscholar.orgresearchgate.net For the synthesis of derivatives of this compound, an MCR approach could involve the condensation of an aromatic aldehyde, an amine (piperidine), and a third component like a β-ketoester. semanticscholar.orgsemanticscholar.orggrowingscience.com These one-pot syntheses are advantageous as they reduce the number of synthetic steps, minimize waste, and save time and resources. researchgate.netsemanticscholar.org Various catalysts, including environmentally friendly options like sodium lauryl sulfate (B86663) (SLS) in water, have been developed to promote these reactions, often leading to highly functionalized piperidine derivatives in good to excellent yields. semanticscholar.orgsemanticscholar.orgscispace.com The development of such MCRs is a key area of research for building libraries of structurally diverse piperidine-containing compounds for pharmacological screening. acs.orgresearchgate.netbenthamdirect.com

Table 1: Comparison of Catalysts in a One-Pot Synthesis of Functionalized Piperidines This table is illustrative, based on typical multi-component reactions for piperidine synthesis.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium Lauryl Sulfate (SLS) | Water | Room Temp | 6 | 90 | semanticscholar.orgsemanticscholar.org |

| Iodine | Methanol | Room Temp | 12 | 75-85 | growingscience.com |

| H3PW12O40 | Ethanol | Reflux | 2 | 80-92 | benthamdirect.com |

| [TMBSED][OMs]2 | Ethanol | Reflux | 1 | 93 | researchgate.net |

Stereoselective Approaches in Derivative Synthesis

Many biologically active piperidine derivatives are chiral, and their pharmacological effects are often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods is of utmost importance. These approaches aim to control the three-dimensional arrangement of atoms, leading to the selective formation of one or more stereoisomers.

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions are powerful tools for constructing complex polycyclic systems containing a piperidine ring with a defined relative stereochemistry. acs.org These reactions often proceed through a cascade mechanism where a series of bond-forming events occurs in a controlled manner. For example, a suitably substituted derivative of this compound could undergo an intramolecular cyclization, such as a radical cyclization or a Prins-type reaction, to generate a new ring fused to the piperidine. mdpi.comnih.govsemanticscholar.org The stereochemical outcome of these reactions is often dictated by the stereochemistry of the starting material and the reaction conditions, allowing for the synthesis of specific diastereomers. acs.orgnih.gov The development of such modular and diastereoselective cyclization approaches provides rapid access to complex and polysubstituted piperidine ring systems. acs.org

Enantioselective Synthesis of Chiral Derivatives

The enantioselective synthesis of chiral piperidine derivatives, including those related to this compound, is a significant challenge in organic synthesis. Modern approaches often rely on the asymmetric dearomatization of pyridine (B92270) derivatives or the use of chiral catalysts. acs.orgnih.govnih.govsnnu.edu.cn For instance, a pyridine ring can be partially reduced and then subjected to a rhodium-catalyzed asymmetric carbometalation, which installs a substituent at the 3-position with high enantioselectivity. nih.govsnnu.edu.cn Subsequent reduction affords the enantioenriched 3-substituted piperidine. nih.govsnnu.edu.cn Copper-catalyzed methodologies have also been developed for the synthesis of enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates that can be further functionalized. acs.org These catalytic asymmetric methods provide access to specific enantiomers, which is crucial for the development of chiral drugs. nih.govnih.govacs.org

Table 2: Examples of Enantioselective Synthesis of Chiral Piperidine Derivatives

| Catalytic System | Approach | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ir / MeO-BoQPhos | Asymmetric Hydrogenation | 2-Alkyl-pyridinium salt | Enantioenriched 2-alkyl-piperidine | up to 93:7 er | nih.gov |

| Rh / Chiral Ligand | Asymmetric Carbometalation | Dihydropyridine | 3-Substituted tetrahydropyridine | High | nih.govsnnu.edu.cn |

| Cu(I) / (R)-SEGPHOS | Enantioselective Protoborylation | 1,2-Dihydropyridine | Chiral 3-boryl-tetrahydropyridine | up to 92% | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. frontiersin.orgresearchgate.netchemijournal.com The synthesis of this compound and its derivatives can be made more sustainable by adhering to these principles. rasayanjournal.co.in

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. MCRs are particularly notable for their high atom economy. semanticscholar.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. semanticscholar.orgfrontiersin.orgrasayanjournal.co.in Ball milling is a solvent-free technique that has been successfully applied to the synthesis of heterocyclic compounds. tandfonline.com

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. The development of recyclable catalysts further enhances the sustainability of the process. semanticscholar.orgbenthamdirect.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can often reduce reaction times and energy requirements. rasayanjournal.co.in

Reduction of Derivatives: Avoiding the use of protecting groups and other temporary modifications can simplify synthetic routes and reduce waste generation. chemijournal.com

By implementing these principles, the synthesis of this compound and its derivatives can be achieved in a more environmentally benign and economically viable manner. frontiersin.orgresearchgate.netchemijournal.com

Solvent-Free and Catalyst-Free Methodologies

The paradigm of green chemistry has spurred significant interest in developing synthetic routes that minimize or eliminate the use of hazardous solvents and catalysts. Solvent-free reactions, often conducted under thermal conditions or by grinding, offer numerous advantages, including reduced environmental impact, lower costs, and simplified purification procedures. These methods can lead to enhanced reaction rates due to the high concentration of reactants.

While specific research on the solvent-free and catalyst-free synthesis of this compound is not extensively detailed in the provided search results, the general principles can be applied. For instance, the condensation of an appropriate aldehyde with a piperidine derivative could potentially be achieved by simply heating the neat reactants. This approach aligns with the broader trend of moving away from conventional solvent-based syntheses in organic chemistry. The absence of a catalyst further simplifies the process, preventing potential contamination of the product and reducing waste from catalyst separation.

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis Approaches

| Feature | Conventional Synthesis | Solvent-Free Synthesis |

| Solvent Usage | High | None or minimal |

| Catalyst | Often required | Can be eliminated |

| Reaction Time | Can be lengthy | Often reduced |

| Work-up | More complex | Simplified |

| Environmental Impact | Higher | Lower |

| Cost | Potentially higher | Generally lower |

This table provides a generalized comparison based on the principles of solvent-free synthesis.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology is particularly effective for the synthesis of heterocyclic compounds and has been applied to reactions involving piperidine-containing molecules. The use of microwave irradiation can enhance the efficiency of reactions by providing rapid and uniform heating.

In the context of synthesizing this compound derivatives, microwave assistance can be envisioned for the key bond-forming steps. For example, the condensation of a substituted quinoline-3-carbaldehyde with a piperidine moiety has been successfully achieved under microwave irradiation, yielding the desired products in excellent yields. This demonstrates the potential of MAOS to facilitate the synthesis of complex molecules incorporating the this compound scaffold. The benefits of this approach often include milder reaction conditions and the ability to perform reactions in a solvent-free manner, further contributing to the green credentials of the synthesis.

Table 2: Reported Advantages of Microwave-Assisted Synthesis for Heterocyclic Compounds

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 45-75 minutes | 2 minutes | |

| Yield | 46-77% | 52-85% | |

| Conditions | Reflux in solvent | Solvent-free or reduced solvent |

Data in this table is illustrative of the general advantages of microwave synthesis for related compounds.

Utilization of Renewable Feedstocks and Atom Economy

A cornerstone of sustainable chemistry is the use of renewable feedstocks in place of finite petrochemical resources. Biomass, including carbohydrates, lignin, and terpenes, represents a rich source of starting materials for the chemical industry. The synthesis of aromatic aldehydes, a key structural component of this compound, can potentially be derived from renewable sources. For example, lignin, a major component of lignocellulosic biomass, is a natural source of aromatic compounds.

In conjunction with the use of renewable feedstocks, the principle of atom economy is crucial for evaluating the efficiency of a synthetic route. Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final desired product. An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts.

Designing a synthesis for this compound from renewable feedstocks would involve identifying suitable bio-based starting materials for both the aromatic aldehyde and the piperidine ring. The synthetic pathway would then be optimized to maximize atom economy by favoring addition reactions over substitution or elimination reactions, which inherently generate waste. Catalytic reactions are often more atom-economical than stoichiometric ones.

Table 3: Examples of Renewable Feedstocks and their Potential Chemical Products

| Renewable Feedstock | Potential Chemical Building Block |

| Lignocellulose | Aromatic compounds, Furfural |

| Starch (from corn, potatoes) | Glucose |

| Terpenes (from pine, citrus) | Hydrocarbons |

| Lipid oils (from seeds) | Fatty acids |

This table is based on general knowledge of renewable feedstocks.

This compound as a Key Synthetic Intermediate

This compound is a valuable synthetic intermediate due to the presence of two reactive functional groups: the aldehyde and the piperidine moiety. The aldehyde group can participate in a wide range of chemical transformations, including condensations, oxidations, reductions, and the formation of imines and enamines. The piperidine ring, with its basic nitrogen atom, can also be functionalized or can influence the reactivity of the molecule.

This dual reactivity makes this compound a versatile building block for the synthesis of more complex molecules. For instance, the aldehyde functionality can be used to construct larger heterocyclic systems through multi-component reactions. The piperidine unit is a common scaffold in many biologically active compounds, and its presence in a synthetic intermediate provides a direct route to incorporating this important structural motif. The synthesis of various quinoline (B57606) thiosemicarbazones, for example, has been achieved through the condensation of piperidinyl-quinoline-carbaldehydes with thiosemicarbazides, showcasing the utility of such intermediates in medicinal chemistry research.

Elucidation of Reaction Mechanisms Involving 3 Piperidinobenzaldehyde

Mechanistic Investigations of Cyclization Reactions

Cyclization reactions are crucial in synthesizing complex heterocyclic structures. While specific intramolecular cyclization studies involving 3-piperidinobenzaldehyde are not prominent, the potential for such reactions exists, typically following an initial intermolecular reaction.

The Role of the Tertiary Amino Effect in Reaction Pathways

The "tertiary amino effect" typically refers to a specific intramolecular cyclization where a tertiary amine, positioned ortho to a reactive group, participates directly in the reaction, often through the formation of a cyclic intermediate. In the case of this compound, the piperidino group is in the meta position relative to the aldehyde. This positioning prevents the classical ortho-specific tertiary amino effect from occurring as it does in 2-substituted analogues. Any influence of the tertiary amine on cyclization pathways would be primarily through its electronic effect on the aromatic ring, rather than direct spatial participation in the reaction mechanism.

Studies on Knoevenagel Condensation and Subsequent Cyclizations

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org this compound serves as the aldehyde component in this reaction.

The mechanism proceeds via two main pathways depending on the catalyst. organic-chemistry.org

Base-Catalyzed Mechanism: A weak base deprotonates the active methylene compound (e.g., malonic ester) to form a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is subsequently protonated to form an aldol-type adduct, which then undergoes dehydration (elimination of water) to yield the final α,β-unsaturated product. wikipedia.org

Amine-Catalyzed Mechanism: When a secondary amine like piperidine (B6355638) is used as a catalyst with a standard benzaldehyde (B42025), it first reacts with the aldehyde to form an iminium ion, which is a more potent electrophile than the original aldehyde. organic-chemistry.org While this compound already contains a tertiary amine, it would still react as the aldehyde component with an active methylene compound.

Following the initial Knoevenagel condensation, the resulting product, a substituted styrene (B11656) derivative, can undergo subsequent cyclization if appropriate functional groups are present. For instance, if the Knoevenagel product is designed to have a suitably positioned nucleophile, an intramolecular reaction can lead to the formation of a new ring system. The product selectivity in these sequential reactions often depends on the reaction conditions. nih.govresearchgate.net

Nucleophilic and Electrophilic Pathways

The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic reactions.

Nucleophilic Pathways: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the aldehyde group. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), enolates, cyanide, and amines, can add to the carbonyl group. This nucleophilic addition is a fundamental reaction of aldehydes, leading to the formation of alcohols, cyanohydrins, and imines, respectively. The mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate, which is then protonated.

Electrophilic Pathways: The piperidino group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. By donating its lone pair of electrons into the benzene (B151609) ring through resonance, it increases the electron density, particularly at the ortho and para positions (carbons 2, 4, and 6). This makes the ring more nucleophilic and reactive towards electrophiles. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be directed to the positions ortho and para to the piperidino group.

Kinetic and Thermodynamic Aspects of Reactions

The principles of kinetic and thermodynamic control dictate the product distribution in reactions where multiple competing pathways exist. wikipedia.org A reaction is under kinetic control when it is run at low temperatures and is irreversible; the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). libretexts.orgmasterorganicchemistry.com A reaction is under thermodynamic control when it is run at higher temperatures, allowing for equilibrium to be established; the major product is the most stable one. libretexts.orgmasterorganicchemistry.com

In the context of reactions involving this compound, these principles could apply to addition reactions to a conjugated system formed, for example, after a Knoevenagel condensation. If the resulting α,β-unsaturated system undergoes a subsequent addition reaction (e.g., of HBr), two products (1,2-addition and 1,4-addition) could be formed.

The kinetic product would likely result from the pathway with the most stable transition state, often the 1,2-adduct.

The thermodynamic product would be the more stable of the two possible products, often the 1,4-adduct due to a more substituted (and thus more stable) double bond. libretexts.org

The specific outcome would depend on the reagents, solvent, and, crucially, the reaction temperature.

| Control Type | Reaction Conditions | Determining Factor | Major Product |

| Kinetic Control | Low Temperature, Irreversible | Rate of Formation (Lower Ea) | Fastest-forming Product |

| Thermodynamic Control | High Temperature, Reversible | Product Stability (Lower ΔG) | Most Stable Product |

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into reaction mechanisms, transition state structures, and reaction energetics. rsc.org While specific computational studies on this compound are not readily found, research on related systems, such as para-substituted benzaldehydes, has been conducted to investigate substituent effects on molecular properties and rotational energy barriers. researchgate.net

Theoretical studies on analogous reactions can be used to predict the behavior of this compound. For instance, computational models of the Knoevenagel condensation can elucidate the precise roles of catalysts and solvents and determine the energy profiles of different mechanistic pathways. researchgate.net Such studies can help predict whether a reaction will favor an iminium ion or enolate pathway and can calculate the activation barriers for each step, identifying the rate-determining step of the reaction.

Strategic Derivatization and Functionalization of 3 Piperidinobenzaldehyde

Modification of the Piperidine (B6355638) Moiety

The piperidine moiety's nitrogen atom is a key handle for introducing structural diversity through alkylation, arylation, and other modifications.

The secondary amine of the piperidine ring is nucleophilic and readily undergoes N-alkylation and N-arylation reactions. N-alkylation can be achieved using various alkyl halides or through reductive amination. N-arylation often requires more specialized conditions, such as transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed methods, like the Buchwald-Hartwig amination, are effective for forming C-N bonds between the piperidine nitrogen and various aryl or heteroaryl halides. researchgate.net These reactions typically employ a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.net Similarly, copper-catalyzed N-arylation protocols have been developed, offering an alternative and often more cost-effective method. nih.gov These methods allow for the introduction of a wide range of substituted and unsubstituted aryl groups onto the piperidine nitrogen, significantly expanding the chemical space of accessible derivatives. nih.govcmu.edu

| Reaction Type | Reagents & Conditions | Resulting Moiety |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Methylpiperidine |

| N-Arylation | Aryl bromide, Pd catalyst, Ligand, Base | N-Arylpiperidine |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base | N-Acetylpiperidine |

Table 1: Representative N-Substitution Reactions on the Piperidine Moiety.

For substituted piperidines, the conformational free energies (ΔG°) determine the preference for the substituent to occupy an equatorial position to avoid steric clashes. nih.gov However, electrostatic interactions can also play a significant role. For instance, in protonated piperidinium (B107235) salts with polar substituents, stabilization of the axial conformer can occur due to favorable electrostatic interactions between the substituent and the positively charged nitrogen. nih.gov When designing derivatives, understanding how a new substituent will influence the ring's conformation is essential, as this can directly impact how the molecule fits into a binding site or interacts with other molecules. nih.gov

Functionalization at the Aldehyde Group

The aldehyde group is a versatile functional group that serves as an electrophilic site for a wide array of chemical transformations, most notably condensation reactions.

The electrophilic carbon atom of the aldehyde group readily reacts with various nucleophiles. Nitrogen nucleophiles, such as primary and secondary amines, hydroxylamine, and hydrazine (B178648) derivatives, undergo condensation to form C=N double bonds. researchgate.net These reactions are fundamental in the synthesis of imines, oximes, and hydrazones. The reaction typically proceeds via a nucleophilic addition to the carbonyl group, forming an unstable carbinolamine intermediate, which then dehydrates to yield the final product. jmchemsci.com

Carbon nucleophiles, such as organometallic reagents or enolates, can also add to the aldehyde, leading to the formation of new carbon-carbon bonds and the synthesis of secondary alcohols or other more complex structures.

A particularly important class of condensation reactions involves the reaction of the aldehyde group with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction involves the formation of a carbon-nitrogen double bond (azomethine group) and is typically acid-catalyzed, proceeding with the elimination of a water molecule. jmchemsci.comyoutube.com

The synthesis of Schiff bases from 3-piperidinobenzaldehyde can be used to link the core structure to a wide variety of other molecules bearing a primary amine. This strategy is widely used in the development of new chemical entities, as the resulting imine functionality can be crucial for biological activity or for the coordination of metal ions. nih.gov The stability and electronic properties of the resulting Schiff base can be tuned by varying the electronic nature of the reacting amine. researchgate.net

| Reactant (Primary Amine) | Schiff Base Product Name |

| Aniline | N-(3-(piperidin-1-yl)benzylidene)aniline |

| 4-Methoxyaniline | 4-methoxy-N-(3-(piperidin-1-yl)benzylidene)aniline |

| 2-Aminopyridine | N-(3-(piperidin-1-yl)benzylidene)pyridin-2-amine |

Table 2: Examples of Schiff Bases Derived from this compound.

Design of Structure-Activity Relationship (SAR) Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.orgresearchgate.net By systematically modifying a lead compound, such as this compound, and evaluating the biological activity of the resulting analogs, researchers can develop models that predict the activity of new compounds. nih.gov

For this compound derivatives, SAR studies would involve synthesizing analogs with systematic variations at several key positions:

N-Substitution on the Piperidine Ring: Introducing different alkyl, aryl, or acyl groups at the nitrogen position can probe the importance of steric bulk, lipophilicity, and hydrogen bonding potential in this region.

Substitution on the Benzene (B151609) Ring: Adding substituents (e.g., halogen, hydroxyl, methoxy (B1213986) groups) at different positions on the phenyl ring can alter the electronic properties and steric profile of the molecule.

Modification of the Aldehyde Group: Converting the aldehyde to various Schiff bases, oximes, or other derivatives allows for exploration of different geometries and electronic distributions around the C=N bond. nih.gov

These systematic modifications help to identify the key pharmacophoric features required for a desired biological effect. researchgate.netnih.gov

| Modification Site | Example Modification | Potential Impact on Activity |

| Piperidine Nitrogen | Addition of a bulky N-benzyl group | May enhance or decrease binding affinity due to steric interactions. |

| Benzene Ring | Introduction of a 4-chloro substituent | Alters electronic distribution and hydrophobicity. drugdesign.org |

| Aldehyde Group | Conversion to a Schiff base with an electron-withdrawing aniline | Modifies the geometry and hydrogen-bonding capacity of the molecule. |

Table 3: Hypothetical SAR Modifications for this compound Analogs.

Advanced Spectroscopic and Structural Characterization of 3 Piperidinobenzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the carbon-hydrogen framework of 3-piperidinobenzaldehyde derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For a typical this compound molecule, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

Aromatic Protons: The protons on the benzaldehyde (B42025) ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing aldehyde group. The substitution pattern on the ring dictates the multiplicity and coupling constants of these signals. The aldehyde proton is the most deshielded, appearing as a singlet further downfield (around δ 9.8-10.0 ppm).

Aliphatic Protons: The protons of the piperidine (B6355638) ring resonate in the upfield region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are typically found around δ 3.0-3.5 ppm. The protons on the carbons further from the nitrogen (β- and γ-protons) appear at higher field, generally in the δ 1.5-1.8 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their chemical environment.

Carbonyl Carbon: The carbon of the aldehyde group is highly deshielded and appears at the lowest field, typically in the range of δ 190-200 ppm.

Aromatic Carbons: The carbons of the benzene (B151609) ring resonate in the δ 110-160 ppm region. The carbon atom attached to the piperidine nitrogen is significantly affected by the nitrogen's electron-donating nature, and its chemical shift provides insight into the electronic interactions between the two rings.

Aliphatic Carbons: The carbons of the piperidine ring appear in the upfield region, with the α-carbons around δ 50-60 ppm and the β- and γ-carbons at higher field (δ 20-30 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.85 (s, 1H) | 191.5 |

| Aromatic C1 | - | 137.8 |

| Aromatic C2 | 7.45 (d) | 129.5 |

| Aromatic C3 | - | 152.0 |

| Aromatic C4 | 7.15 (t) | 122.0 |

| Aromatic C5 | 7.30 (t) | 129.8 |

| Aromatic C6 | 7.40 (d) | 124.0 |

| Piperidine Cα | 3.20 (t, 4H) | 52.5 |

| Piperidine Cβ | 1.70 (m, 4H) | 25.5 |

| Piperidine Cγ | 1.55 (m, 2H) | 24.5 |

For more complex derivatives of this compound, particularly those with stereocenters, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural and stereochemical assignments.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of protons within the piperidine and benzaldehyde rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range couplings between ¹H and ¹³C nuclei (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the piperidine ring to the benzaldehyde moiety.

NOE (Nuclear Overhauser Effect) Difference Spectroscopy: NOE provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. By irradiating a specific proton and observing which other protons show an enhanced signal, it is possible to determine which groups are close to each other in space. This is a powerful tool for determining the stereochemistry and preferred conformation of the piperidine ring and its orientation relative to the benzaldehyde ring.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (C₁₂H₁₅NO, 189.26 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecular ion.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound would likely involve:

Loss of the aldehyde group's hydrogen atom (M-1).

Loss of the entire formyl group (M-29), leading to a piperidinophenyl cation.

Cleavage within the piperidine ring, leading to characteristic fragments for this heterocyclic system.

Alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of an ethyl radical from the piperidine ring.

MS is also a highly sensitive method for detecting and identifying impurities, making it an essential tool for quality control in the synthesis of this compound derivatives.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound.

| m/z | Plausible Fragment Ion | Formula |

|---|---|---|

| 189 | [M]⁺ | [C₁₂H₁₅NO]⁺ |

| 188 | [M-H]⁺ | [C₁₂H₁₄NO]⁺ |

| 160 | [M-CHO]⁺ | [C₁₁H₁₄N]⁺ |

| 105 | [C₇H₅O]⁺ | [Benzoyl cation] |

| 84 | [C₅H₁₀N]⁺ | [Piperidine fragment] |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of a this compound derivative, it is possible to determine the precise three-dimensional arrangement of atoms in the crystal lattice. This technique yields accurate bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would definitively establish:

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The orientation of the piperidine ring relative to the plane of the benzaldehyde ring.

The planarity of the benzaldehyde moiety.

Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the solid state.

This level of structural detail is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups:

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring typically lowers the frequency compared to a non-conjugated aldehyde.

C-H Stretch (Aldehyde): Two weak bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the band around 2720 cm⁻¹ is particularly diagnostic for an aldehyde.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹.

C-N Stretch: A medium absorption in the 1180-1360 cm⁻¹ region for the tertiary amine.

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1680-1700 | Strong |

| Aldehyde | C-H Stretch | 2720 & 2820 | Weak |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Weak |

| Aromatic Ring | C-H Stretch | >3000 | Medium-Weak |

| Piperidine | C-H Stretch | <3000 | Strong |

| Tertiary Amine | C-N Stretch | 1180-1360 | Medium |

Computational Chemistry and Molecular Modeling Studies of 3 Piperidinobenzaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of 3-Piperidinobenzaldehyde. researchgate.net These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and kinetic stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions and chemical reactivity. researchgate.net Natural Bond Orbital (NBO) analysis offers insights into intramolecular charge transfer and the stability arising from hyperconjugative interactions. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule like this compound and a protein target. nih.gov

The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. mdpi.com Lower binding energy scores typically indicate a more stable and favorable interaction. mdpi.com These studies can reveal key binding modes and specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the protein's active site. mdpi.com For instance, derivatives of piperidine (B6355638) have been studied for their potential to inhibit enzymes implicated in diseases like Alzheimer's by binding to both the catalytic active site and the peripheral anionic site of acetylcholinesterase. nih.gov

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Acetylcholinesterase (AChE) | -8.5 | TYR334, TRP84, SER200 | Hydrogen Bond, π-π Stacking |

| Monoamine Oxidase B (MAO-B) | -7.9 | TYR435, ILE199, CYS172 | Hydrophobic, Hydrogen Bond |

| Beta-secretase 1 (BACE1) | -8.1 | ASP228, GLY230, THR72 | Hydrogen Bond, van der Waals |

Prediction of Biological Activity Spectra (in silico approaches)

In silico tools can predict the likely biological activities of a compound based on its chemical structure. nih.govnih.gov These predictions are valuable for prioritizing compounds for further experimental testing. mdpi.com Web-based tools and software analyze the structural fragments of a molecule and compare them to databases of known biologically active compounds to generate a spectrum of probable activities.

These predictions are often expressed as a probability "to be active" (Pa) and "to be inactive" (Pi). clinmedkaz.org Activities with a high Pa value are considered more likely. For piperidine derivatives, a wide range of potential activities can be predicted, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. researchgate.netclinmedkaz.org Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to assess the drug-likeness and potential pharmacokinetic properties of a molecule at an early stage of drug discovery. mdpi.com

| Predicted Activity | Probability to be Active (Pa) |

|---|---|

| MAO-B Inhibitor | 0.75 |

| Anti-inflammatory | 0.68 |

| Antifungal | 0.62 |

| Antineoplastic | 0.55 |

Molecular Dynamics Simulations for Conformational Sampling

While molecular docking provides a static view of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are crucial for understanding the stability of a ligand within a protein's binding pocket and for exploring its conformational flexibility. nih.govresearchgate.net

Starting from a docked pose, an MD simulation can reveal how the ligand and protein adapt to each other. nih.gov Key analyses from MD trajectories include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific residues. mdpi.com These simulations can confirm the stability of key interactions observed in docking studies and may reveal new, transient interactions that contribute to binding affinity. rsc.org This detailed understanding of the dynamic behavior of the this compound-protein complex is essential for rational drug design and optimization. rsc.org

| Metric | Result | Interpretation |

|---|---|---|

| Average RMSD of Ligand | 1.5 Å | Stable binding within the active site |

| Average RMSF of Active Site Residues | 0.8 Å | Low flexibility, indicating a well-defined binding pocket |

| Dominant Interaction (Simulation Time > 70%) | H-bond with SER200 | Confirmation of a critical and stable interaction |

Biological Activities and Medicinal Chemistry Research with 3 Piperidinobenzaldehyde Scaffolds

Antimicrobial Activity Investigations

The rise of drug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. mdpi.comijcmas.com Piperidine (B6355638) derivatives have emerged as a promising class of compounds in this area, exhibiting a wide range of activities against various microorganisms. biointerfaceresearch.combiomedpharmajournal.org

Antibacterial and Antifungal Efficacy Studies

Compounds incorporating the piperidine moiety have demonstrated notable efficacy against both bacterial and fungal strains. The structural versatility of the piperidine scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.

Research into piperidine derivatives has shown activity against a variety of pathogens. For instance, certain synthesized piperidin-4-one derivatives have been screened for in vitro antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus subtilis, with some compounds showing good activity comparable to the standard drug ampicillin. biomedpharmajournal.org Similarly, thiosemicarbazone derivatives of these piperidones displayed significant antifungal activity against species such as M. gypseum, M. canis, and C. albicans, in some cases exceeding the efficacy of the parent compounds. biomedpharmajournal.org

Further studies on piperidine-substituted halogenobenzene derivatives identified compounds that inhibited the growth of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae) bacteria, as well as the yeast-like fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov The introduction of different substituents onto the piperidine ring system is a key strategy for modulating this antimicrobial activity. For example, in a series of 3-alkylidene-2-indolone derivatives, the addition of a phenyl ring or a halogen-substituted phenyl ring at certain positions significantly enhanced antimicrobial effects. mdpi.com

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyrrolidino/Piperidino Benzene (B151609) Derivatives | S. aureus ATCC 25923 | 32-256 | nih.gov |

| B. subtilis ATCC 6633 | 64-512 | nih.gov | |

| E. coli ATCC 11230 | 64-512 | nih.gov | |

| 3-Alkylidene-2-indolone Derivatives (10f, 10g, 10h) | S. aureus ATCC 6538 | 0.5 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Table 2: Antifungal Activity of Selected Piperidine Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiosemicarbazone Piperidin-4-one Derivatives | M. gypseum | 3-5 | biomedpharmajournal.org |

| M. canis | 3-5 | biomedpharmajournal.org | |

| T. megenagrophytes | 3-5 | biomedpharmajournal.org | |

| T. rubrum | 2-4 | biomedpharmajournal.org | |

| C. albicans ATCC 10231 | 5-8 | biomedpharmajournal.org |

This table is interactive. Click on the headers to sort the data.

Antiviral Activity Research

The piperidine scaffold is also a key component in the development of antiviral agents. clinmedkaz.org Many substituted piperidine derivatives have been shown to possess a broad spectrum of pharmacological activities, including antiviral properties. clinmedkaz.org The antiviral mechanisms of such compounds can vary, often targeting essential steps in the viral life cycle, such as replication. mdpi.com

For example, a study of new 3-phenylpiperidine-2,6-dione derivatives revealed that certain compounds offered moderate protection against Coxsackievirus B2 (CVB-2). nih.gov Specifically, a fluorophenyl derivative also demonstrated activity against Herpes Simplex Virus-1 (HSV-1). nih.gov Research on piperidine alkaloids from natural sources, such as (-)-cassine and (-)-spectaline from Senna spectabilis, has also shown potential anti-Chikungunya virus (CHIKV) activity. nih.gov The antiviral action of alkaloids and their derivatives often involves the inhibition of viral replication by targeting cellular enzymes and protein synthesis. mdpi.com

Anticancer Potential and Cytotoxicity Studies

The development of new anticancer drugs is a critical area of medicinal chemistry, and piperidine derivatives have shown considerable promise as antineoplastic agents. clinmedkaz.org The piperidine fragment is utilized in the design of drugs that can affect various enzymes, receptors, and transport systems involved in cancer pathology. clinmedkaz.org

In silico predictions for novel piperidine derivatives suggest a high probability of antineoplastic action, potentially through effects on key enzymes like kinases, proteases, and polymerases, which are crucial targets in cancer therapy. clinmedkaz.org One identified mechanism involves the induction of apoptosis, as suggested by the predicted effect of a piperidine derivative on caspase-3, a key enzyme in the apoptotic pathway. clinmedkaz.org

Experimental studies have validated the anticancer potential of compounds containing the piperidine scaffold. For instance, phytochemicals from Piper chaba, which include piperine (B192125) alkaloids, have demonstrated significant cytotoxic activity against human colon cancer (HCT-116) and prostate cancer (DU-145) cell lines, with IC50 values of 12.66 ± 0.25 µg/mL and 19.49 ± 0.37 µg/mL, respectively. nih.gov Similarly, hydroxychavicol, a phenolic compound found in Piper betle L., has shown anticancer competency in in vitro MTT assays using bone cancer cell lines (MG63). nih.gov Molecular docking studies further support these findings, showing favorable interactions with numerous known cancer targets. nih.govnih.gov

Table 3: Cytotoxicity of Piperidine-Related Compounds Against Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Piper chaba Extract | HCT-116 (Colon Cancer) | 12.66 ± 0.25 µg/mL | nih.gov |

| DU-145 (Prostate Cancer) | 19.49 ± 0.37 µg/mL | nih.gov |

This table is interactive. Click on the headers to sort the data.

Pharmacological Target Identification and Deconvolution

Identifying the specific molecular targets of a bioactive compound is a crucial step in drug development, as it elucidates the mechanism of action and facilitates further optimization. nih.govresearchgate.net For scaffolds like 3-piperidinobenzaldehyde, a combination of computational and experimental approaches is employed to identify and validate pharmacological targets.

In Vitro and In Vivo Approaches for Target Elucidation

Target elucidation for novel compounds often begins with computational, or in silico, predictions. Web-based tools like SwissTargetPrediction can identify the most likely protein targets by comparing the structure of a query molecule to a database of known ligands. clinmedkaz.org Another tool, PASS (Prediction of Activity Spectra for Substances), can predict a wide range of biological activities based on the compound's structure. clinmedkaz.org These predictive methods help to narrow down the potential targets for subsequent experimental validation. For new piperidine derivatives, these tools have predicted interactions with enzymes, receptors, transport systems, and ion channels, suggesting potential applications in treating cancer and central nervous system diseases. clinmedkaz.org

Metabolomics-Driven Target Identification Strategies

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, has emerged as a powerful tool for target identification. nih.govresearchgate.net This systems biology approach captures the downstream effects of a drug on metabolic pathways, providing a functional readout of its activity. eurekalert.orgnih.gov By analyzing the changes in the metabolome induced by a compound, researchers can infer which enzymes and pathways are being modulated. nih.govresearchgate.net

The general workflow for a metabolomics study involves sample collection, metabolic profiling (often using mass spectrometry or NMR), data analysis, and pathway analysis. researchgate.neteurekalert.org Several metabolomics-based methods can be applied to target identification:

Dose-response metabolomics examines how metabolite levels change with varying concentrations of a compound, helping to identify key metabolites and enzymes related to the drug's mechanism of action. nih.gov

Stable isotope-resolved metabolomics uses isotopically labeled precursors to trace the flow of metabolites through pathways, revealing dynamic changes induced by a drug. researchgate.net

Multi-omics approaches integrate metabolomics data with other "omics" data (like transcriptomics or proteomics) to provide a more comprehensive understanding of the drug's effects and to identify target proteins. nih.gov

While specific metabolomics studies on this compound are not widely reported, this strategy holds significant potential for deconvoluting the complex mechanisms of action of its derivatives and accelerating the development of new targeted therapies. nih.goveurekalert.org

Structure-Activity Relationship (SAR) and Lead Optimization Studies

The exploration of this compound and its derivatives in medicinal chemistry is fundamentally guided by Structure-Activity Relationship (SAR) and lead optimization studies. These investigations aim to systematically modify the chemical structure of a lead compound to enhance its therapeutic properties, such as potency and selectivity, while minimizing adverse effects. fiveable.mepatsnap.com For scaffolds based on this compound, SAR studies would typically involve modifications at three primary locations: the benzaldehyde (B42025) ring, the piperidine ring, and the linkage between them.

Key Areas of Structural Modification and Their Potential Impact:

Modification of the Piperidine Ring: The piperidine ring itself offers several avenues for modification. Altering the substitution pattern on the nitrogen or the carbon atoms of the piperidine ring can impact the compound's basicity, conformational flexibility, and solubility. For example, introducing substituents on the piperidine ring can create steric hindrance that may favor a specific binding conformation or, conversely, prevent binding to off-target molecules, thereby improving selectivity. Replacing the piperidine with other heterocyclic systems like morpholine (B109124) or piperazine (B1678402) is another common strategy to explore different spatial arrangements and hydrogen bonding capabilities.

Alteration of the Linker: While this compound features a direct attachment of the piperidine nitrogen to the benzene ring, lead optimization efforts could explore the introduction of a linker between these two moieties. This could involve, for example, an amide or an alkyl chain. Such modifications would alter the distance and relative orientation of the two ring systems, which can be crucial for optimal interaction with a biological target.

Table 1: Potential Structural Modifications of the this compound Scaffold for SAR Studies

| Molecular Region | Type of Modification | Potential Impact |

| Benzaldehyde Ring | Substitution (e.g., -OH, -OCH3, -NO2, Halogens) | Altered electronic properties, lipophilicity, and target binding affinity. |

| Ring fusion or replacement | Modified steric profile and interaction with target pockets. | |

| Piperidine Ring | Substitution on nitrogen or carbon atoms | Changes in basicity, conformational flexibility, and selectivity. |

| Replacement with other heterocycles (e.g., morpholine, piperazine) | Varied spatial arrangement and hydrogen bonding potential. | |

| Linker | Introduction of a linker (e.g., amide, alkyl chain) | Altered distance and orientation between the two rings for optimal target interaction. |

Toxicological Mechanisms and Biotransformation Pathways

The toxicological profile and biotransformation of compounds containing the this compound scaffold are critical aspects of their development as potential therapeutic agents. Understanding these mechanisms helps in predicting potential adverse effects and designing safer drug candidates.

While direct studies on this compound are limited, compounds with similar structural motifs have been investigated for their potential to induce or mitigate oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. nih.gov

Derivatives of piperidine have been explored for their antioxidant properties. researchgate.net For instance, certain piperine derivatives have shown the ability to scavenge free radicals and protect cells from oxidative damage. researchgate.net The mechanism of action often involves the donation of a hydrogen atom to neutralize free radicals. The presence of the piperidine ring, in conjunction with other structural features, can influence this antioxidant capacity.

Compounds containing a piperidine ring are known to be substrates for various drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. researchgate.netnih.govrsc.org The biotransformation of the piperidine moiety can occur through several pathways:

N-dealkylation: This is a common metabolic pathway for N-substituted piperidines, where the piperidine ring is cleaved from the rest of the molecule. researchgate.net

Ring Hydroxylation: The introduction of a hydroxyl group onto the piperidine ring is another frequent metabolic transformation. This process increases the polarity of the molecule, facilitating its excretion. researchgate.net

N-oxidation: The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide metabolite. researchgate.net

Ring Opening: In some instances, the piperidine ring can be opened through oxidative cleavage, leading to the formation of linear metabolites. researchgate.net

The benzaldehyde portion of the molecule is also susceptible to metabolic transformations. The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol. These transformations are catalyzed by enzymes such as aldehyde dehydrogenases and aldo-keto reductases.

The specific metabolites formed from a this compound derivative will depend on its unique substitution pattern. These metabolic processes are crucial as they can lead to the formation of active, inactive, or even toxic metabolites. Furthermore, the parent compound or its metabolites may interfere with the activity of biotransformation enzymes like CYPs, potentially leading to drug-drug interactions. For example, if a compound is a potent inhibitor of a specific CYP enzyme, it could slow down the metabolism of other drugs that are substrates for the same enzyme, leading to their accumulation and potential toxicity.

Table 2: Common Biotransformation Pathways for Piperidine-Containing Aromatic Compounds

| Pathway | Description | Mediating Enzymes (Examples) |

| N-Dealkylation | Cleavage of the bond between the piperidine nitrogen and the aromatic ring. | Cytochrome P450 (CYP) enzymes |

| Ring Hydroxylation | Addition of a hydroxyl group to the piperidine ring. | Cytochrome P450 (CYP) enzymes |

| N-Oxidation | Oxidation of the piperidine nitrogen to form an N-oxide. | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO) |

| Ring Opening | Oxidative cleavage of the piperidine ring. | Cytochrome P450 (CYP) enzymes |

| Aldehyde Oxidation | Oxidation of the benzaldehyde group to a carboxylic acid. | Aldehyde dehydrogenases (ALDH) |

| Aldehyde Reduction | Reduction of the benzaldehyde group to an alcohol. | Aldo-keto reductases (AKR) |

Applications of 3 Piperidinobenzaldehyde in Materials Science and Catalysis Research

Integration into Advanced Materials Systems

The unique combination of a bulky, saturated heterocyclic amine and an aromatic aldehyde makes 3-Piperidinobenzaldehyde an interesting candidate for incorporation into advanced materials.

Organic Electronics Applications

The core structure of this compound, containing an aromatic ring, is a fundamental component in many organic electronic materials. The piperidine (B6355638) group can act as an electron-donating group, which can influence the electronic properties of molecules. In the context of organic light-emitting diodes (OLEDs), for instance, the emission colors and efficiencies of devices can be tuned by modifying the molecular structure of the emitters. While no specific studies on this compound in OLEDs have been found, its derivatives could potentially be explored as building blocks for new host or emitter materials.

Polymeric and Supramolecular Assembly Research

The aldehyde functionality of this compound allows for its integration into polymeric structures through various chemical reactions. For example, it can undergo condensation reactions with amines to form Schiff bases, which can then be polymerized. The piperidine group can influence the solubility and processing characteristics of the resulting polymers.

In supramolecular chemistry, non-covalent interactions are used to build larger, organized structures. The piperidine and benzaldehyde (B42025) moieties could participate in hydrogen bonding or other non-covalent interactions, potentially enabling the formation of self-assembling systems. While research on benzene-1,3,5-tricarboxamides has shown their utility as a versatile ordering moiety for supramolecular chemistry, the specific role of this compound in this area remains to be investigated.

Catalytic Applications and Catalyst Design

The nitrogen atom in the piperidine ring and the oxygen atom of the aldehyde group offer potential coordination sites for metal ions, making this compound a candidate for ligand synthesis in catalysis.

Role in Heterogeneous and Homogeneous Catalysis

Development of Nano-Engineered Catalysts

Functionalized nanoparticles are an active area of research in catalysis, offering high surface area and unique catalytic properties. The aldehyde group of this compound could be used to anchor the molecule onto the surface of nanoparticles, thereby functionalizing them. For instance, piperidine-functionalized magnetic nanoparticles have been developed and used as catalysts in organic synthesis. These catalysts can be easily separated from the reaction mixture using a magnet, facilitating catalyst recycling. While these studies utilize the piperidine moiety, the specific use of this compound in the synthesis of such nano-engineered catalysts has not been reported.

Future Research Directions and Translational Perspectives for 3 Piperidinobenzaldehyde

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methodologies is paramount for expanding the accessibility and utility of 3-piperidinobenzaldehyde and its analogs. Future research is anticipated to focus on several key areas to streamline its production and derivatization.

Green Chemistry Approaches: Conventional synthetic methods often rely on hazardous reagents and solvents. The principles of green chemistry are increasingly being adopted to mitigate environmental impact. Future synthetic routes for this compound are likely to incorporate techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. rasayanjournal.co.in Solvent-free or solid-phase reactions, including mechanochemical methods like ball milling, present another avenue for greener synthesis by minimizing solvent waste. rasayanjournal.co.inresearchgate.net These approaches not only offer environmental benefits but also align with the growing demand for sustainable practices in the chemical industry. mdpi.com

Flow Chemistry: Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The synthesis of substituted benzaldehydes has been shown to benefit from flow protocols, leading to higher yields and reduced side-product formation compared to batch methods. beilstein-journals.orgnih.gov Future exploration in this area could lead to the development of highly efficient and automated processes for the continuous production of this compound and its derivatives.

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Green Chemistry | Reduced waste, lower energy consumption, use of safer reagents. rasayanjournal.co.inmdpi.com | Microwave-assisted synthesis, solvent-free reactions, mechanochemistry. rasayanjournal.co.inresearchgate.net |

| Flow Chemistry | Improved safety, precise reaction control, scalability, higher yields. beilstein-journals.orgnih.gov | Microreactor technology, continuous processing. |

| One-Pot Procedures | Increased efficiency, reduced purification steps, atom economy. researchgate.netrug.nl | Tandem reactions, multi-component reactions. researchgate.netliberty.edu |

Advanced Mechanistic Elucidation

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Computational chemistry is emerging as a powerful tool for gaining deep mechanistic insights.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to study reaction pathways, transition states, and stereoselectivity. rsc.orgmdpi.comnih.gov Such studies can elucidate the role of catalysts, solvents, and substituents on the reactivity of the aldehyde and piperidine (B6355638) functionalities. For example, computational analysis can predict the regioselectivity in cycloaddition reactions or explain the stereochemical outcomes of asymmetric syntheses. rsc.orgnih.gov Future research will likely leverage these in silico tools to model complex reactions involving this compound, providing a theoretical framework to guide experimental work. researchgate.netrsc.org

Kinetic and Spectroscopic Studies: While computational studies provide theoretical models, experimental validation is essential. Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow spectroscopy, can be employed to monitor reaction progress in real-time and identify transient intermediates. Kinetic studies can help to determine reaction orders and activation energies, providing quantitative data to support proposed mechanisms. The combination of computational and experimental approaches will be pivotal in building a comprehensive understanding of the chemical behavior of this compound.

| Mechanistic Approach | Key Insights Provided | Future Research Focus |

| Computational Chemistry (DFT) | Reaction pathways, transition state energies, stereoselectivity, electronic effects. rsc.orgmdpi.comnih.gov | Modeling complex multi-step reactions, predicting catalyst performance. researchgate.netrsc.org |

| Kinetic Studies | Reaction rates, activation parameters, concentration dependencies. | Elucidating the role of catalysts and reaction conditions on reaction speed. |

| In-situ Spectroscopy | Identification of reaction intermediates, real-time monitoring of species. | Characterizing transient species in rapid reactions. |

Development of Next-Generation Bioactive Compounds

The piperidine ring is a well-established privileged scaffold in medicinal chemistry, and the benzaldehyde (B42025) group offers a reactive handle for further molecular elaboration. nih.gov This makes this compound an attractive starting point for the discovery of new therapeutic agents.

Kinase Inhibitors: Protein kinases are critical targets in oncology and other diseases. ed.ac.uk Derivatives of piperidine and piperazine (B1678402) have been successfully designed as potent and selective kinase inhibitors. nih.govnih.gov For example, compounds incorporating these scaffolds have shown inhibitory activity against CDK2 and PI3Kδ. nih.govnih.gov Future work will likely involve the synthesis of libraries of this compound derivatives and screening them against a panel of kinases to identify novel anticancer agents. pitt.edunih.gov Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. tubitak.gov.trnih.govmdpi.com